2,7-Dimethyl-2,6-octadiene
Overview
Description
2,7-Dimethyl-2,6-octadiene is a chemical compound with the molecular formula C10H18 . It has an average mass of 138.250 Da and a monoisotopic mass of 138.140854 Da . It is also known by other names such as 2,6-Octadiene, 2,7-dimethyl-, and Geraniol .
Synthesis Analysis
While specific synthesis methods for 2,7-Dimethyl-2,6-octadiene were not found in the search results, related compounds have been synthesized from allylic chlorides . More detailed information may be available in specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure of 2,7-Dimethyl-2,6-octadiene consists of 10 carbon atoms and 18 hydrogen atoms . The IUPAC Standard InChI is InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h7-8H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
2,7-Dimethyl-2,6-octadiene is a colorless to light yellow oily liquid . It has a boiling point of 441 K and a melting point of -15 °C . It is soluble in water at a concentration of 1.51 mg/L at 25 °C .Scientific Research Applications
Crystalline Copolymers Synthesis
Crystalline copolymers of 3-methylbutene and 2,7-dimethyl-2,6-octadiene have been synthesized using ZIEGLER-NATTA catalysts. These copolymers demonstrate sharp crystalline melting points and can be melt-spun into fibers. The chemical structure of these copolymers has been elucidated through X-ray diagrams and infrared spectra (Dipietro & Diedwardo, 1966).
Synthesis of Biologically Active Analogs
2,6-Dimethyl-2,7-octadiene derivatives have been used in the synthesis of biologically active compounds like 2,6-dimethyloctan-1-ol formate, an analog of the smaller flour beetle aggregation pheromone. This involves telomerization reactions and careful structural determination using NMR spectroscopy (Zakharkin, Guseva, & Petrovskii, 1995).
Hydroboration Studies
The hydroboration of 2,7-dimethyl-2,6-octadiene has been investigated to understand the stereochemical outcomes of the reaction. This study led to the isolation of racemic trans-2,5-diisopropylborolane, which involves complexation with various reagents (Laschober, Zorzi, & Hodgetts, 2001).
Polymerization and Copolymerization Research
2,6-Dimethyl-2,7-octadiene has been used extensively in polymerization and copolymerization processes. For instance, its copolymerization with styrene and acrylonitrile has been studied, providing insights into the composition of copolymers and their reactivity ratios (Babu & Bajaj, 1977).
Formation Mechanism in Thermal Decomposition
Research has been conducted on the formation mechanism of 2,6-dimethyl-2,6-octadienes during the thermal decomposition of linalyl β-D-glucopyranoside. This study involved analysis through GC/MS and NMR spectroscopy, revealing a new reaction mechanism (Hattori et al., 2004).
Synthesis of Pheromone Components
2,7-Dimethyl-2,6-octadiene derivatives have been synthesized for use as pheromone components in various insect species. This involves multiple step synthesis and structural confirmation through NMR and IR spectroscopy (Kad & Nohria, 1989).
properties
IUPAC Name |
2,7-dimethylocta-2,6-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOPUECGKNQIPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333960 | |
Record name | 2,7-Dimethyl-2,6-octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-2,6-octadiene | |
CAS RN |
16736-42-8 | |
Record name | 2,7-Dimethyl-2,6-octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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